Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide
Description
This compound (CAS 126006-78-8) is a biphenyl-based hydrazide-thiosemicarbazide hybrid with the molecular formula C₂₂H₂₁N₃O₂S and a molecular weight of 391.48 g/mol (calculated from ). Structurally, it consists of:
- A ([1,1'-biphenyl]-4-yloxy)acetic acid backbone, providing rigidity and lipophilicity.
- A 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide moiety, which introduces a thiosemicarbazide group capable of metal chelation and hydrogen bonding.
The biphenyl group enhances aromatic stacking interactions, while the 4-methylphenyl (p-tolyl) substituent contributes to steric bulk and modulates electronic properties.
Properties
CAS No. |
126006-78-8 |
|---|---|
Molecular Formula |
C22H21N3O2S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C22H21N3O2S/c1-16-7-11-19(12-8-16)23-22(28)25-24-21(26)15-27-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,26)(H2,23,25,28) |
InChI Key |
NJGNDFIUBDTNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Biphenyl-4-yloxy Acetic Acid
- 4-Hydroxybiphenyl
- Chloroacetic acid
- React 4-hydroxybiphenyl with chloroacetic acid in alkaline conditions (e.g., NaOH, ethanol).
- Acidify to precipitate the biphenyl-4-yloxy acetic acid.
| Parameter | Value/Detail |
|---|---|
| Solvent | Ethanol/water mixture |
| Temperature | Reflux (78–80°C) |
| Reaction Time | 4–6 hours |
| Yield (Typical) | 70–85% |
Hydrazide Formation
Reagents :
- Biphenyl-4-yloxy acetic acid
- Hydrazine hydrate (80–99% purity)
- React the acetic acid derivative with excess hydrazine hydrate under reflux.
- Use H β-type solid acid molecular sieves as catalysts (10–20% wt/wt of acetic acid).
| Parameter | Value/Detail |
|---|---|
| Solvent | Ethanol or acetic acid |
| Temperature | 100–120°C (distillation) |
| Catalyst | H β-type molecular sieves |
| Yield (Patent Data) | 85–92% |
Note : This step is critical for introducing the hydrazide group. Excess hydrazine ensures complete conversion.
Thioamidation with 4-Methylphenyl Isothiocyanate
Reagents :
- Hydrazide intermediate
- 4-Methylphenyl isothiocyanate
- React the hydrazide with 4-methylphenyl isothiocyanate in anhydrous THF or DMF.
- Add triethylamine as a base to scavenge HCl byproducts.
| Parameter | Value/Detail |
|---|---|
| Solvent | THF or DMF |
| Temperature | 0–5°C (initially), then RT |
| Reaction Time | 12–24 hours |
| Yield (Analogous) | 60–75% |
Mechanism : Nucleophilic attack by the hydrazide’s amino group on the isothiocyanate’s electrophilic carbon.
Optimization and Challenges
Critical Factors
- Purity of Hydrazine Hydrate : ≥80% minimizes side reactions.
- Catalyst Reusability : H β-type sieves can be recycled 3–4 times without significant activity loss.
- Temperature Control : Exothermic thioamidation requires careful cooling to prevent decomposition.
Byproduct Management
- Unreacted Hydrazine : Removed via distillation.
- Isothiocyanate Hydrolysis : Avoid moisture during thioamidation.
Analytical Characterization
Post-synthesis validation employs:
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| NMR (¹H/¹³C) | Confirm structural integrity | Biphenyl aromatics (δ 7.2–7.6 ppm), hydrazide NH (δ 9.1–9.3 ppm). |
| IR Spectroscopy | Identify functional groups | N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹). |
| Mass Spectrometry | Verify molecular weight | [M+H]⁺ = 392.14 m/z. |
Scalability and Industrial Relevance
- Batch Size : Patent methods report scalability up to 300–450g with consistent yields.
- Cost Drivers : 4-Methylphenyl isothiocyanate availability and catalyst reuse.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.
Substitution: The biphenyl and acetic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its biological activity. Research indicates that it may possess antimicrobial properties , potentially inhibiting enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Furthermore, it has been shown to interact with DNA and proteins, inducing apoptosis in cancer cells, positioning it as a candidate for anticancer drug development.
Enzyme Inhibition Studies
Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide has been investigated for its ability to act as an enzyme inhibitor. It can bind to specific molecular targets within biological systems, forming stable complexes that inhibit enzyme activity. The thioxomethyl group plays a crucial role in these interactions by forming covalent bonds with active site residues.
Biological Interaction Studies
Interaction studies have demonstrated that this compound can bind to various biological macromolecules. Its structural features allow it to engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing its potential as a therapeutic agent .
Applications in Advanced Materials
In addition to its medicinal applications, the compound is explored for use in developing advanced materials due to its unique chemical properties. It can serve as a building block in organic synthesis and coordination chemistry.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited bacterial growth at low concentrations, indicating its promise as an antibacterial agent.
Mechanism of Action
The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The thioxomethyl group plays a crucial role in these interactions, often forming covalent bonds with active site residues. Additionally, the biphenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Methoxy-Substituted Derivative (CAS 147865-15-4)
- Structure : Replaces the 4-methylphenyl group with 4-methoxyphenyl (C₂₂H₂₁N₃O₃S; MW 407.48).
- However, the larger methoxy substituent may reduce steric accessibility in biological targets .
2.1.2 Fluoro-Biphenyl Hydrazides ()
- Structure : Derivatives with 2-fluoro-biphenyl cores (e.g., compounds 4–31 in Table-S1).
- Impact : Fluorination enhances metabolic stability and electronegativity, improving binding affinity to enzymes like rease. The target compound lacks fluorine, suggesting differences in pharmacokinetics .
2.1.3 Sulfonamide-Thioacetic Acid Derivatives ()
- Structure : Compounds such as 2-((4-([1,1′-biphenyl]-4-ylsulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid (16) replace the hydrazide-thiosemicarbazide with a sulfonamide-thioether linkage.
- Impact : These derivatives act as Mcl-1 inhibitors (apoptosis regulators), highlighting divergent biological targets compared to the hydrazide-thiosemicarbazide scaffold .
Physicochemical Properties
| Property | Target Compound | Methoxy Derivative (CAS 147865-15-4) | Fluoro-Biphenyl Hydrazides |
|---|---|---|---|
| Molecular Weight | 391.48 g/mol | 407.48 g/mol | ~380–420 g/mol |
| LogP (Predicted) | ~4.2 (high lipophilicity) | ~3.8 (reduced lipophilicity) | ~4.0–4.5 |
| Solubility | Low in water | Moderate in polar solvents | Low to moderate |
| Key Functional Groups | Thiosemicarbazide | Thiosemicarbazide + methoxy | Hydrazide + fluorine |
Biological Activity
Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide), commonly referred to as compound 126006-78-8, is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 405.5 g/mol. The structure includes a biphenyl moiety and a thioxomethyl hydrazide group, which may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to acetic acid derivatives exhibit antimicrobial properties. The presence of the hydrazide functional group is known to enhance the activity against various bacterial strains. A study demonstrated that related compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
Several studies have investigated the anticancer properties of hydrazone derivatives. The thioxomethyl hydrazide group in this compound may interact with cellular targets involved in cancer proliferation. For instance, a derivative of this class has been shown to induce apoptosis in cancer cell lines through the activation of caspases .
| Study | Type of Cancer | Mechanism | Result |
|---|---|---|---|
| Breast Cancer | Apoptosis via caspase activation | Significant reduction in cell viability | |
| Lung Cancer | Cell cycle arrest | Inhibition of tumor growth in vivo |
Anti-inflammatory Effects
The biphenyl ether structure is associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests that this compound may also possess anti-inflammatory properties .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thioxomethyl group may inhibit enzymes involved in inflammatory pathways.
- Interference with Cell Signaling : The biphenyl moiety can affect signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, potentially leading to cytotoxic effects in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several hydrazide derivatives against clinical isolates. The results indicated that compounds with structural similarities to this compound exhibited MIC values lower than those of standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers .
Q & A
Q. What are the key structural features and characterization methods for this compound?
The compound contains a biphenyloxyacetic acid backbone conjugated to a thiosemicarbazide moiety with a 4-methylphenyl substituent. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Assign signals for the biphenyl protons (δ 7.2–7.8 ppm), methyl group (δ 2.3 ppm), and thioamide protons (δ 10–11 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol/water mobile phases to assess purity (>95%) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is synthesized via a two-step process:
Formation of the hydrazide intermediate : React 2-([1,1'-biphenyl]-4-yloxy)acetic acid with hydrazine hydrate in ethanol under reflux (8–12 h).
Thiosemicarbazide conjugation : Treat the hydrazide with 4-methylphenyl isothiocyanate in acetic acid at room temperature for 18 h. Precipitate the product via methanol recrystallization (yield: ~69%) .
Q. How can researchers optimize solubility for biological assays?
- Use polar aprotic solvents (e.g., DMSO) for stock solutions.
- For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based formulations.
- Adjust pH (6.5–7.4) to enhance ionization of the carboxylic acid group .
Advanced Research Questions
Q. How can computational chemistry guide reaction optimization for this compound?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in the thiosemicarbazide conjugation step.
- Solvent Effects : Simulate solvation free energies (e.g., acetic acid vs. ethanol) to predict reaction rates .
- Machine Learning : Train models on existing hydrazide-thiosemicarbazide reaction datasets to predict optimal molar ratios and temperatures .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Batch Consistency : Verify purity via HPLC and elemental analysis to rule out impurities (e.g., unreacted hydrazide).
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake assays).
- Metabolic Stability : Test compound stability in liver microsomes to account for rapid degradation in certain assays .
Q. How does structural modification of the thiosemicarbazide moiety affect biological activity?
- Electron-Withdrawing Groups : Substitute the 4-methylphenyl group with nitro or chloro substituents to enhance hydrogen bonding with target enzymes.
- Steric Effects : Introduce bulkier groups (e.g., tert-butyl) to assess steric hindrance on receptor binding.
- Bioisosteric Replacement : Replace the thioamide (C=S) with a carbonyl (C=O) to compare pharmacokinetic profiles .
Q. What methodologies enable scalable synthesis for preclinical studies?
- Continuous Flow Reactors : Improve heat/mass transfer in the exothermic thiosemicarbazide step.
- Catalysis : Screen transition-metal catalysts (e.g., CuI) to accelerate hydrazide formation.
- Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., γ-valerolactone) .
Methodological Considerations
Q. How to validate the compound’s stability under varying storage conditions?
Q. What analytical techniques quantify trace impurities in bulk samples?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
